molecular formula C6H5BBrFO3 B1521929 6-bromo-2-fluoro-3-hydroxyphenylboronic acid CAS No. 1309980-99-1

6-bromo-2-fluoro-3-hydroxyphenylboronic acid

Cat. No.: B1521929
CAS No.: 1309980-99-1
M. Wt: 234.82 g/mol
InChI Key: BTRGQSVQZIGVLU-UHFFFAOYSA-N
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Description

6-bromo-2-fluoro-3-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BBrFO3. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Mechanism of Action

Target of Action

The primary target of the compound (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . The compound, being an organoboron reagent, is involved in the transmetalation process where it transfers its formally nucleophilic organic groups to palladium .

Mode of Action

The (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid interacts with its target through a process known as transmetalation. In the Suzuki–Miyaura coupling reaction, the compound donates its formally nucleophilic organic groups to the palladium (II) complex . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction leads to the formation of new carbon-carbon bonds, which can significantly affect various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid are influenced by its susceptibility to hydrolysis, particularly at physiological pH . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its overall bioavailability.

Result of Action

The primary result of the action of (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide array of chemically differentiated fragments, contributing to the diversity and complexity of organic compounds .

Action Environment

The action, efficacy, and stability of (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid are influenced by environmental factors such as pH. The compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-fluoro-3-hydroxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, which react with boron-containing electrophiles to form the desired boronic acid derivatives . The use of continuous flow reactors allows for precise control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-fluoro-3-hydroxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate or sodium hydroxide, used to facilitate various reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through hydrolysis or oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-fluoro-3-hydroxyphenylboronic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The hydroxyl group also adds to its versatility, allowing for additional functionalization and applications in various fields.

Properties

IUPAC Name

(6-bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRGQSVQZIGVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)O)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659405
Record name (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309980-99-1
Record name Boronic acid, B-(6-bromo-2-fluoro-3-hydroxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309980-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Bromo-2-fluoro-3-hydroxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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